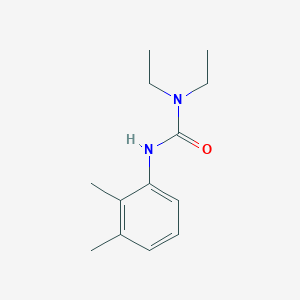![molecular formula C13H12ClNS B6613180 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline CAS No. 710966-52-2](/img/structure/B6613180.png)
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-Chlorophenyl)methyl]sulfanyl}aniline, also known as 4-MSA, is an aniline derivative that has a wide range of applications in research and industry. It is an important intermediate in the synthesis of various organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other products. 4-MSA is also used as a reagent in the synthesis of other compounds, such as dyes and pigments. In addition, it is used as a catalyst in the synthesis of polymers and other materials.
作用機序
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is an aniline derivative and is used as a reagent in the synthesis of various organic compounds. The reaction of 2-chlorobenzaldehyde with aniline in the presence of a catalyst is the main reaction involved in the synthesis of 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline. The reaction proceeds through a nucleophilic substitution reaction in which the aniline is attacked by the nucleophilic chlorine atom of the 2-chlorobenzaldehyde. This leads to the formation of a new carbon-nitrogen bond, which is the main product of the reaction.
Biochemical and Physiological Effects
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other products, which may have an effect on the body.
実験室実験の利点と制限
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is highly soluble in organic solvents and is stable under normal laboratory conditions. Furthermore, it is easy to handle and can be stored for long periods of time without degradation.
However, there are some limitations to using 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline in laboratory experiments. It is flammable and should be handled with care. In addition, it is toxic and should be handled with protective gloves and clothing.
将来の方向性
There are several potential future directions for the use of 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline in research and industry. It can be used in the synthesis of new compounds, such as dyes and pigments, for use in the production of pharmaceuticals and agrochemicals. It can also be used as a catalyst in the synthesis of polymers and other materials. In addition, it can be used as a reagent in the synthesis of new compounds for use in the production of optical fibers and semiconductors. Furthermore, it can be used as a reagent in the synthesis of new compounds for use in the production of nanomaterials and nanodevices. Finally, it can be used in the synthesis of new compounds for use in the production of biodegradable plastics.
合成法
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is synthesized by the reaction of 2-chlorobenzaldehyde with aniline in the presence of a catalyst. The reaction is carried out at a temperature of 100°C in an inert atmosphere. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The product is then purified by recrystallization and filtered to obtain a pure product.
科学的研究の応用
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various organic compounds, such as dyes and pigments. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of polymers and other materials for the production of optical fibers and semiconductors.
特性
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVBWTFTVVPMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Chlorophenyl)methyl]sulfanyl}aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

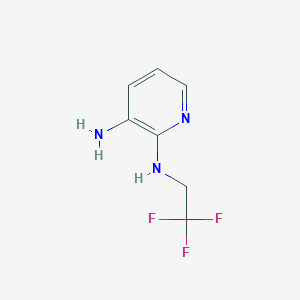
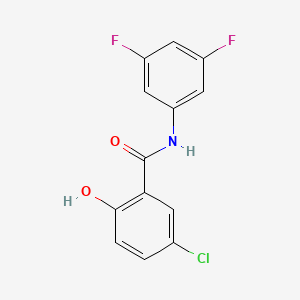
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)

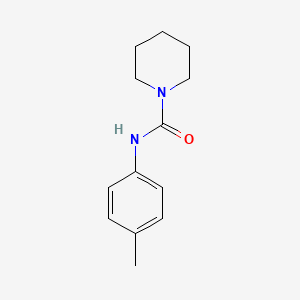


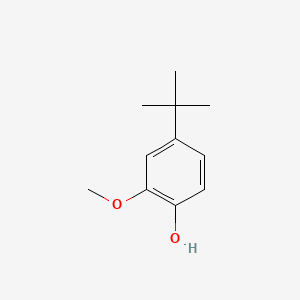
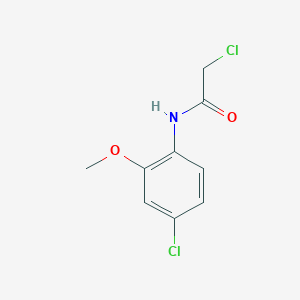
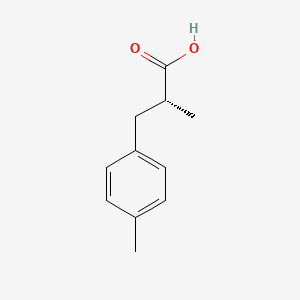
![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
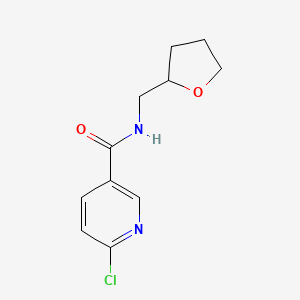
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)
